Rel-((2S,3R)-2-phenyltetrahydrofuran-3-yl)methanamine
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Overview
Description
Rel-((2S,3R)-2-phenyltetrahydrofuran-3-yl)methanamine is a chiral compound with significant interest in the field of organic chemistry. This compound features a tetrahydrofuran ring substituted with a phenyl group and a methanamine group, making it a valuable intermediate in various synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-((2S,3R)-2-phenyltetrahydrofuran-3-yl)methanamine typically involves diastereodivergent asymmetric Michael-alkylation reactions. These reactions use chiral N,N′-dioxide/metal complexes as catalysts. For instance, the reaction between 3-chloro-oxindoles and β,γ-unsaturated-α-ketoesters can be catalyzed by L-RaPr2/Sc(OTf)3 and L-PrPr2/Mg(OTf)2 metal complexes . The reaction conditions are carefully controlled to achieve high yields, diastereoselectivities, and enantioselectivities.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of asymmetric synthesis and catalytic processes are likely employed to scale up the production while maintaining the desired stereochemistry and purity.
Chemical Reactions Analysis
Types of Reactions
Rel-((2S,3R)-2-phenyltetrahydrofuran-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be replaced or modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Rel-((2S,3R)-2-phenyltetrahydrofuran-3-yl)methanamine has several scientific research applications:
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and stereoselective biological processes.
Industry: Used in the production of fine chemicals and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of Rel-((2S,3R)-2-phenyltetrahydrofuran-3-yl)methanamine involves its interaction with molecular targets through its functional groups. The phenyl and methanamine groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules. These interactions influence the compound’s biological activity and its role in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-alkyl- and alkenylglutamates: These compounds share similar stereochemistry and are used in similar synthetic applications.
(2S,3R)-2-bromo-2,3-diphenylbutane: Another chiral compound with comparable reactivity and applications in organic synthesis.
Uniqueness
Rel-((2S,3R)-2-phenyltetrahydrofuran-3-yl)methanamine is unique due to its specific stereochemistry and the presence of both a tetrahydrofuran ring and a methanamine group. This combination of features makes it particularly valuable in asymmetric synthesis and chiral drug development.
Properties
Molecular Formula |
C11H15NO |
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Molecular Weight |
177.24 g/mol |
IUPAC Name |
[(2S,3R)-2-phenyloxolan-3-yl]methanamine |
InChI |
InChI=1S/C11H15NO/c12-8-10-6-7-13-11(10)9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2/t10-,11-/m1/s1 |
InChI Key |
YGPJNIXEJJPHPZ-GHMZBOCLSA-N |
Isomeric SMILES |
C1CO[C@@H]([C@H]1CN)C2=CC=CC=C2 |
Canonical SMILES |
C1COC(C1CN)C2=CC=CC=C2 |
Origin of Product |
United States |
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